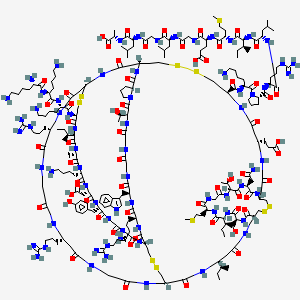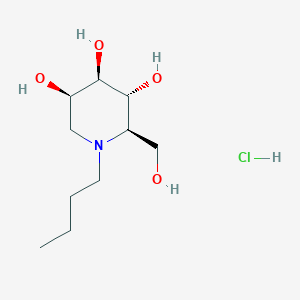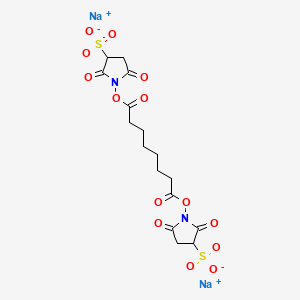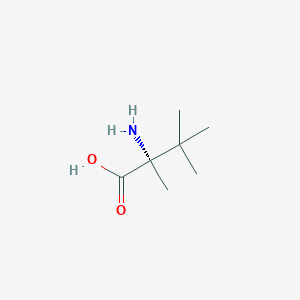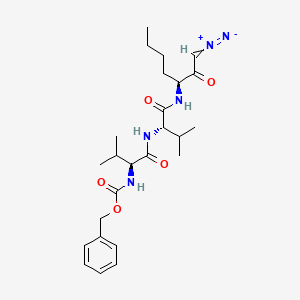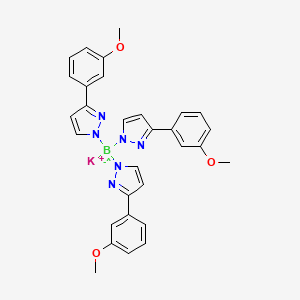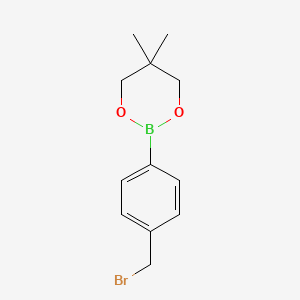![molecular formula ¹³C₅H₁₀O₅ B1146230 D-[13C5]Xylose CAS No. 1262683-58-8](/img/no-structure.png)
D-[13C5]Xylose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverage . D-Xylose is also used as a diagnostic agent to observe malabsorption . Its low molecular weight and solubility make it easily digestible and absorbable in the human body .
Molecular Structure Analysis
D-Xylose has a molecular formula of C5H10O5 and a molecular weight of 150.13 g/mol . The structure of D-Xylose has been studied using various methods such as X-ray crystallography and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
D-Xylose undergoes various chemical reactions, including isomerization and dehydration . The reaction network and kinetics of these processes have been studied, with the role of metal ions in the catalytic process being a key focus .Physical and Chemical Properties Analysis
D-Xylose is a white crystalline solid that is soluble in water . It has a slightly acidic pH and is relatively stable under normal conditions . The physical and chemical properties of D-Xylose have been detailed in various sources .作用机制
安全和危害
未来方向
The efficient utilization of D-Xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Future research directions include improving the understanding of D-Xylose absorption and metabolism, and developing strategies to improve the conversion efficiency of D-Xylose .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-[13C5]Xylose involves the conversion of commercially available D-[13C5]glucose to D-[13C5]xylose through a series of chemical reactions.", "Starting Materials": [ "D-[13C5]glucose", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (CH3OH)", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "D-[13C5]glucose is first converted to D-[13C5]gluconic acid by oxidation with NaOH and HCl.", "D-[13C5]gluconic acid is then reduced to D-[13C5]gluconolactone using NaBH4.", "D-[13C5]gluconolactone is then converted to D-[13C5]xylitol through a series of reactions involving NaOH and CH3OH.", "D-[13C5]xylitol is finally acetylated using acetic anhydride to yield D-[13C5]xylose." ] } | |
CAS 编号 |
1262683-58-8 |
分子式 |
¹³C₅H₁₀O₅ |
分子量 |
155.1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
